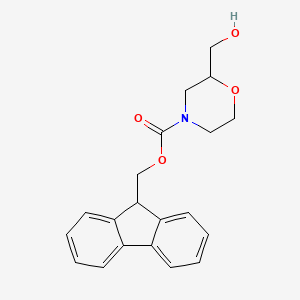![molecular formula C8H17FN2 B15288779 1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
1-[(2R)-3-fluoro-2-methylpropyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-3-fluoro-2-methylpropyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a fluorine atom and a methyl group attached to the propyl side chain, making it a unique derivative of piperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-3-fluoro-2-methylpropyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often utilizes commercially available N-alkyl, N-acyl, or N-protected piperazines. These starting materials are cost-effective and readily available, facilitating large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R)-3-fluoro-2-methylpropyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce various functional groups .
Scientific Research Applications
1-[(2R)-3-fluoro-2-methylpropyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antifungal and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R)-3-fluoro-2-methylpropyl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites .
Comparison with Similar Compounds
Imatinib: A piperazine-containing drug used in cancer treatment.
Sildenafil: A piperazine-containing drug used to treat erectile dysfunction.
Quetiapine: A piperazine-containing antipsychotic medication.
Uniqueness: 1-[(2R)-3-fluoro-2-methylpropyl]piperazine is unique due to its specific fluorine and methyl substitutions, which may confer distinct chemical and biological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C8H17FN2 |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-[(2R)-3-fluoro-2-methylpropyl]piperazine |
InChI |
InChI=1S/C8H17FN2/c1-8(6-9)7-11-4-2-10-3-5-11/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
OBXIIVOCCZXYIH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H](CN1CCNCC1)CF |
Canonical SMILES |
CC(CN1CCNCC1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


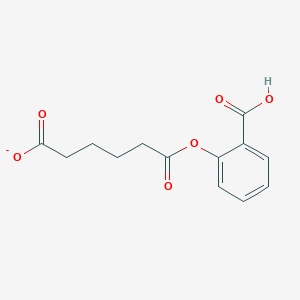
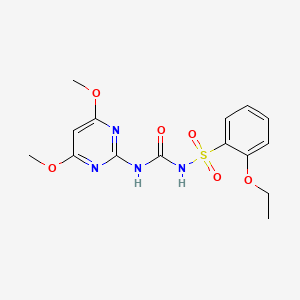
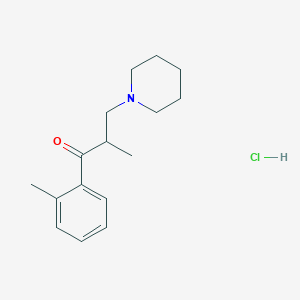
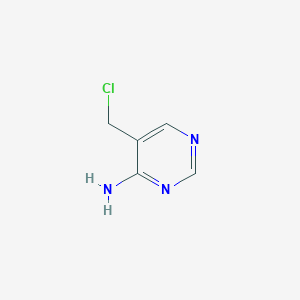
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
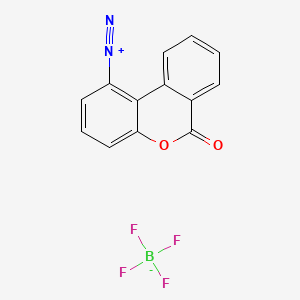

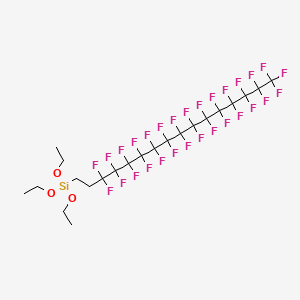
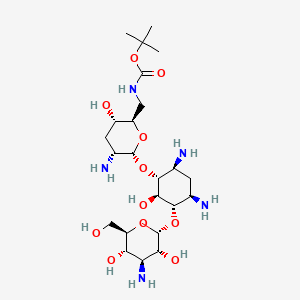
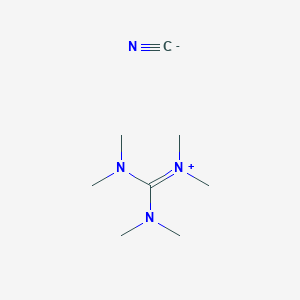
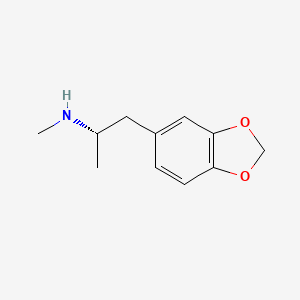
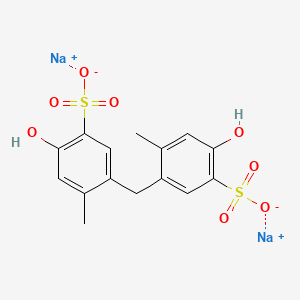
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
